Product packaging for 4-(4-Methoxy-2-methylphenyl)butanal(Cat. No.:CAS No. 52528-62-8)

4-(4-Methoxy-2-methylphenyl)butanal

Cat. No.: B15321977
CAS No.: 52528-62-8
M. Wt: 192.25 g/mol
InChI Key: JMJJBXBZJRHYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Methoxy-2-methylphenyl)butanal is a high-purity chemical intermediate designed for research applications in organic synthesis and pharmaceutical development. As a bifunctional molecule containing both an aldehyde group and an aromatic ring system, it serves as a versatile building block for the construction of more complex structures. The aldehyde group is a highly reactive site, allowing researchers to readily engage in condensation reactions, nucleophilic additions, and reductive amination to form secondary amines, or to be oxidized to the corresponding carboxylic acid . The 4-methoxy-2-methylphenyl substituent influences the compound's electronic properties and provides a site for further electrophilic aromatic substitution. Compounds with similar structural motifs, such as substituted phenylbutanoic acids, are investigated in scientific research for their potential biological activities and are used as intermediates in the production of various pharmaceuticals . This compound is offered for research purposes as part of discovery and development programs. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B15321977 4-(4-Methoxy-2-methylphenyl)butanal CAS No. 52528-62-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52528-62-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(4-methoxy-2-methylphenyl)butanal

InChI

InChI=1S/C12H16O2/c1-10-9-12(14-2)7-6-11(10)5-3-4-8-13/h6-9H,3-5H2,1-2H3

InChI Key

JMJJBXBZJRHYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC=O

Origin of Product

United States

Synthetic Methodologies for 4 4 Methoxy 2 Methylphenyl Butanal

Classical and Contemporary Approaches to Butanal Core Synthesis

The butanal moiety of the target molecule can be constructed through several reliable methods. These approaches range from classical carbonyl chemistry to modern transition-metal-catalyzed reactions.

Aldol (B89426) Condensation Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While not a direct route to 4-arylbutanals, it is a powerful method for building the carbon skeleton of aldehydes. In a hypothetical scenario, a crossed aldol condensation between a suitable aromatic aldehyde and propanal could be envisioned, followed by further transformations. However, controlling the regioselectivity and avoiding self-condensation are significant challenges in crossed aldol reactions.

A more practical application of aldol chemistry in this context would be the self-condensation of butanal itself, which is a well-documented industrial process leading to the formation of 2-ethyl-2-hexenal (B1232207) after dehydration. chemicalbook.comrsc.org This product, however, does not directly lead to the desired 4-phenylbutanal (B95494) structure.

Wittig Reaction and Related Olefination Methods for Precursors

The Wittig reaction and its variations are indispensable tools for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.com This method could be strategically employed to construct a precursor to 4-(4-Methoxy-2-methylphenyl)butanal. A plausible approach would involve the reaction of 4-methoxy-2-methylbenzaldehyde (B1296303) with a phosphorus ylide derived from a 3-halopropane derivative. The resulting alkene, 1-allyl-4-methoxy-2-methylbenzene, could then be converted to the target butanal.

The Wittig reaction is known for its functional group tolerance and predictable stereochemistry, making it a robust choice for complex molecule synthesis. masterorganicchemistry.com The ylide can be prepared from an appropriate alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base. masterorganicchemistry.com

Table 1: Key Features of the Wittig Reaction

FeatureDescriptionReference
Reactants Aldehyde or ketone and a phosphorus ylide. masterorganicchemistry.com
Product Alkene and triphenylphosphine oxide. masterorganicchemistry.com
Key Advantage Forms a C=C bond at a specific location. masterorganicchemistry.com
Stereochemistry Can be controlled based on the ylide structure and reaction conditions. masterorganicchemistry.com

Hydroformylation Techniques for Butanal Formation

Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes by the addition of a formyl group and a hydrogen atom across the double bond. chemguide.co.ukbldpharm.com This reaction is typically catalyzed by cobalt or rhodium complexes. chemguide.co.uk

For the synthesis of this compound, a potential substrate would be 1-allyl-4-methoxy-2-methylbenzene. Hydroformylation of this alkene could, in principle, yield a mixture of the linear aldehyde (the desired product) and its branched isomer. The regioselectivity of the hydroformylation is a critical factor and can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.orgrsc.org Rhodium catalysts with bulky phosphine (B1218219) ligands are often used to favor the formation of the linear aldehyde.

Table 2: Hydroformylation Reaction Parameters

ParameterInfluence on the ReactionReference
Catalyst Typically rhodium or cobalt complexes. chemguide.co.uk
Ligands Bulky phosphine ligands can enhance selectivity for linear aldehydes. rsc.org
Pressure High pressures of CO and H₂ are generally required. chemguide.co.uk
Temperature Affects reaction rate and selectivity. chemguide.co.uk

Aromatic Ring Functionalization and Coupling Strategies

The introduction of the butanal chain onto the specifically substituted aromatic ring is a crucial step. This can be achieved through classical electrophilic aromatic substitution or modern cross-coupling reactions.

Friedel-Crafts Alkylation for Aryl-Alkyl Linkage

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. chemguide.co.uklibretexts.org A direct Friedel-Crafts alkylation of 3-methylanisole (B1663972) with a four-carbon alkyl halide would likely lead to a mixture of isomers due to the directing effects of the methoxy (B1213986) and methyl groups, as well as potential carbocation rearrangements. libretexts.org

A more controlled approach involves Friedel-Crafts acylation followed by reduction. The Friedel-Crafts acylation of 3-methylanisole with butyryl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would likely yield 1-(4-methoxy-2-methylphenyl)butan-1-one as the major product. The methoxy group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. The acylation would likely occur at the position para to the strongly activating methoxy group and ortho to the methyl group, which is sterically less hindered. chemguide.co.uk It is important to note that strong Lewis acids like AlCl₃ can sometimes cause demethylation of methoxy groups, so milder catalysts like Sc(OTf)₃ or Y(OTf)₃ might be preferred. stackexchange.com

The resulting ketone can then be reduced to the corresponding alkane, 1-(4-methoxy-2-methylphenyl)butane, using methods like the Clemmensen reduction (zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com The Clemmensen reduction is suitable for substrates stable in strong acid. wikipedia.orgchemistrytalk.org

Finally, the butanal can be obtained by selective oxidation of the corresponding primary alcohol, 4-(4-methoxy-2-methylphenyl)butan-1-ol. This alcohol can be synthesized, for instance, by hydroboration-oxidation of 1-(4-methoxy-2-methylphenyl)but-1-ene, which in turn could be obtained from the ketone via a Wittig reaction. A more direct oxidation of the alkane to the aldehyde is generally not feasible.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Aryl-Alkyl Bond Formation

Modern cross-coupling reactions offer powerful and selective methods for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org For the synthesis of our target molecule, one could couple 4-bromo-1-methoxy-2-methylbenzene with butylboronic acid or its ester. The required 4-bromo-1-methoxy-2-methylbenzene can be prepared from 3-methylanisole via electrophilic bromination. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgrsc.org

The Heck reaction is another palladium-catalyzed method that couples an unsaturated halide with an alkene. researchgate.net A possible route would be the reaction of 4-bromo-1-methoxy-2-methylbenzene with 1-butene (B85601) in the presence of a palladium catalyst and a base. This would likely form 1-(4-methoxy-2-methylphenyl)but-1-ene, which could then be converted to the butanal via hydroboration-oxidation followed by oxidation of the resulting alcohol.

Table 3: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnersKey AdvantagesPotential IntermediateReference
Suzuki-Miyaura Aryl halide and an organoboron reagent.Mild conditions, high functional group tolerance.1-(4-methoxy-2-methylphenyl)butane libretexts.orgrsc.org
Heck Aryl halide and an alkene.Good for forming C(sp²)-C(sp²) bonds.1-(4-methoxy-2-methylphenyl)but-1-ene researchgate.net

Electrophilic Aromatic Substitution for Methoxy- and Methyl-Group Introduction

The strategic placement of methoxy and methyl groups on the aromatic ring is a critical step in the synthesis of this compound. Electrophilic aromatic substitution (EAS) is a fundamental process for achieving this. In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The methoxy group is an activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. This directing effect is crucial in determining the position of incoming substituents. researchgate.netnih.gov

For instance, the synthesis could start with a commercially available substituted benzene derivative, and the remaining groups can be introduced sequentially using appropriate EAS reactions. The order of introduction of the methoxy and methyl groups would be critical to ensure the desired 2-methyl-4-methoxy substitution pattern.

Advanced Synthetic Routes and Optimization

Modern synthetic chemistry offers several advanced and optimized routes to aldehydes like this compound. These methods often provide higher yields, better selectivity, and more environmentally friendly conditions compared to traditional approaches.

Catalytic Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. libretexts.org In the context of synthesizing this compound, an unsaturated precursor such as 4-(4-methoxy-2-methylphenyl)but-2-enal could be hydrogenated. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. google.com The selective hydrogenation of the double bond, while preserving the aldehyde functionality, is a key challenge that can be addressed by carefully selecting the catalyst and reaction conditions. units.itqub.ac.ukresearchgate.net

For example, a study on the hydrogenation of 4-phenyl-2-butanone demonstrated the selective reduction of the aromatic ring or the ketone group depending on the catalyst and solvent used. qub.ac.uk Similar principles can be applied to the synthesis of the target butanal.

Reduction of Carboxylic Acid Derivatives (e.g., esters, nitriles) to Aldehyde

The reduction of carboxylic acid derivatives provides another viable pathway to this compound.

Reduction of Esters: Esters can be partially reduced to aldehydes using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.orgyoutube.com This method is effective in preventing over-reduction to the corresponding alcohol.

Reduction of Nitriles: Nitriles can be converted to aldehydes through a two-step process involving reduction to an imine followed by hydrolysis. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is a classic example of this transformation.

Several reagents and methods have been developed for the selective reduction of carboxylic acids and their derivatives. libretexts.orglibretexts.orgresearchgate.netnih.gov For instance, the use of sodium borohydride (B1222165) in combination with certain additives has been shown to effectively reduce carboxylic acids. researchgate.netnih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where the butanal chain contains a stereocenter, is an area of significant interest, particularly for applications in pharmaceuticals and fragrance chemistry. Asymmetric synthesis methods are employed to produce a single enantiomer of the target molecule. researchgate.net

One approach involves the enantioselective reduction of a prochiral ketone precursor using a chiral catalyst or a biocatalyst. For example, the asymmetric reduction of 4-phenyl-2-butanone to chiral 4-phenyl-2-butanol (B1222856) has been achieved using modified Saccharomyces cerevisiae. researchgate.net Similar biocatalytic or chemocatalytic methods could be adapted for the synthesis of chiral butanal analogues.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, scalability, and process control. units.it The synthesis of this compound and related compounds can be efficiently performed using continuous flow reactors.

A scalable two-step continuous flow synthesis of nabumetone (B1676900) and related 4-aryl-2-butanones has been reported. units.it This process involves a Mizoroki-Heck reaction followed by catalytic hydrogenation, both performed in flow. This approach allows for rapid optimization and safe handling of hazardous reagents and intermediates. The principles demonstrated in this study are directly applicable to the synthesis of this compound.

Reactivity and Chemical Transformations of 4 4 Methoxy 2 Methylphenyl Butanal

Aldehyde Moiety Reactivity

The aldehyde group is the most reactive site in the 4-(4-methoxy-2-methylphenyl)butanal molecule. This group is characterized by a polarized carbon-oxygen double bond, which makes the carbon atom electrophilic and susceptible to a wide range of nucleophilic attacks and redox reactions.

Oxidation Pathways to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids. reddit.com This transformation is a fundamental reaction in organic synthesis. For this compound, oxidation would yield 4-(4-methoxy-2-methylphenyl)butanoic acid. This can be achieved using various oxidizing agents.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are highly effective for this conversion. masterorganicchemistry.comlibretexts.org The reaction with chromic acid, often prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid, is a common laboratory method known as the Jones oxidation. masterorganicchemistry.com Another effective reagent is potassium dichromate (K₂Cr₂O₇) in an acidic medium. libretexts.org During this reaction, the orange color of the dichromate ion turns green as it is reduced to Cr³⁺. libretexts.org To ensure the reaction goes to completion and to prevent the isolation of any unreacted aldehyde, the reaction is typically carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org

More contemporary and milder methods are also available. For instance, a metal-free oxidation using 1-hydroxycyclohexyl phenyl ketone as an oxidant offers high yields and good functional group tolerance. organic-chemistry.org Another approach involves using catalytic amounts of Fe(NO₃)₃·9H₂O and TEMPO with oxygen or air as the terminal oxidant, providing a more sustainable and environmentally friendly process. organic-chemistry.org

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic or acidic solution, heat4-(4-methoxy-2-methylphenyl)butanoic acid
Chromic Acid (H₂CrO₄)Acetone, H₂SO₄4-(4-methoxy-2-methylphenyl)butanoic acid
Potassium Dichromate (K₂Cr₂O₇)H₂SO₄ (aq), heat4-(4-methoxy-2-methylphenyl)butanoic acid
TEMPO/NaOClCatalytic TEMPO, bleach4-(4-methoxy-2-methylphenyl)butanoic acid

Reduction Pathways to Primary Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 4-(4-methoxy-2-methylphenyl)butan-1-ol. This transformation is typically accomplished using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. It is effective in reducing aldehydes and ketones and is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). chemguide.co.uk The reaction essentially involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.uk

A more powerful reducing agent is lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.org It readily reduces aldehydes, ketones, carboxylic acids, and esters. libretexts.orgyoutube.com Due to its high reactivity, LiAlH₄ reactions are usually carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reaction and protonate the alkoxide intermediate. youtube.commasterorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aldehydes to Primary Alcohols

Reducing AgentTypical SolventsProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol, Water4-(4-methoxy-2-methylphenyl)butan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)4-(4-methoxy-2-methylphenyl)butan-1-ol
Catalytic Hydrogenation (H₂/catalyst)Ethanol, Ethyl acetate4-(4-methoxy-2-methylphenyl)butan-1-ol

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl carbon, followed by either protonation to form an alcohol or elimination of water to form a new double bond.

Aldehydes react with hydrazine (B178648) (H₂NNH₂) and its derivatives to form hydrazones, which are compounds containing a C=N-N linkage. youtube.comlibretexts.org The reaction of this compound with hydrazine would yield this compound hydrazone. This reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration. libretexts.org

A significant application of hydrazone formation is the Wolff-Kishner reduction, where the initial hydrazone is treated with a strong base, such as potassium hydroxide (B78521) (KOH), and heated to reduce the carbonyl group completely to a methylene (B1212753) group (-CH₂-). libretexts.orgpressbooks.pub This two-step process would convert this compound into 1-methoxy-4-butyl-2-methylbenzene.

Aromatic hydrazines are generally more reactive towards carbonyls than aliphatic hydrazines. nih.gov The rate of hydrazone formation can be influenced by substituents on both the hydrazine and the aldehyde. nih.gov

The reaction of aldehydes with primary or secondary amines leads to the formation of imines and enamines, respectively. libretexts.orgchemistrysteps.comkhanacademy.org These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. libretexts.orgmasterorganicchemistry.com

Imine Formation: With a primary amine (R-NH₂), this compound would form an imine (or Schiff base), a compound with a carbon-nitrogen double bond (C=N-R). chemistrysteps.com The reaction is reversible and the equilibrium can be driven towards the product by removing the water formed. libretexts.org

Enamine Formation: With a secondary amine (R₂NH), which lacks a second proton on the nitrogen for imine formation, an enamine is formed. libretexts.orgmasterorganicchemistry.com In this case, after the initial nucleophilic addition and formation of an iminium ion, a proton is removed from an adjacent carbon atom, resulting in a C=C double bond conjugated with the nitrogen atom. chemistrysteps.commasterorganicchemistry.com For this compound, this would lead to the formation of an enamine with the double bond between the second and third carbon atoms of the butanal chain.

The Knoevenagel condensation is a key reaction involving aldehydes and active methylene compounds—compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic acid, ethyl acetoacetate, malononitrile). sigmaaldrich.comorganicreactions.orgwikipedia.org This reaction is typically base-catalyzed, with weak bases like amines often being sufficient. wikipedia.org

In the Knoevenagel condensation, the base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. sigmaaldrich.com The initial adduct is a β-hydroxy carbonyl compound, which usually undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.comtandfonline.com For example, the reaction of this compound with malononitrile (B47326) in the presence of a base would lead to the formation of 2-(4-(4-methoxy-2-methylphenyl)butylidene)malononitrile. tandfonline.com The reaction can often be performed in water, offering a green chemistry approach. tandfonline.com

This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various complex molecules and heterocyclic systems. researchgate.netnih.gov

Condensation Reactions

The aldehyde functional group in this compound is a primary site for condensation reactions, which are crucial for forming carbon-carbon bonds. msu.edu One of the most significant of these is the Aldol (B89426) condensation. msu.eduyoutube.com In the presence of a base or acid, the aldehyde can react with itself or another enolizable carbonyl compound. The base abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. msu.edu

For this compound, this would lead to the formation of a β-hydroxy aldehyde. Subsequent dehydration of this intermediate, often promoted by heat or acid, yields an α,β-unsaturated aldehyde, a product of the Aldol condensation. youtube.com

Another important class of condensation reactions involves the reaction of the aldehyde with primary amines to form imines, also known as Schiff bases. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine product. These reactions are often reversible and catalyzed by acid. The formation of Schiff bases from substituted phenols has been reported. researchgate.net

Below is a table summarizing potential condensation reactions for this compound:

Reaction TypeReactant(s)CatalystProduct Type
Aldol Condensation (Self)Two molecules of this compoundAcid or Baseβ-Hydroxy aldehyde, α,β-Unsaturated aldehyde
Crossed Aldol CondensationThis compound + another enolizable carbonyl (e.g., acetone)Acid or BaseCrossed β-Hydroxy aldehyde
Wittig ReactionThis compound + a phosphorus ylide (e.g., Ph₃P=CH₂)-Alkene
Imine FormationThis compound + a primary amine (e.g., aniline)AcidImine (Schiff Base)

Aromatic Ring Reactivity

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of both a methoxy (B1213986) and a methyl group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds where an atom, typically hydrogen, on the aromatic ring is replaced by an electrophile. dalalinstitute.com The reaction generally proceeds through a two-step mechanism: attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would introduce a new substituent onto the benzene (B151609) ring.

Influence of Methoxy and Methyl Substituents on Ring Activation and Directivity

The rate and regioselectivity of electrophilic aromatic substitution are strongly influenced by the substituents already present on the aromatic ring. scielo.org.mx

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. While it is electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons into the aromatic ring via resonance is a much stronger effect. scielo.org.mx This resonance donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The resonance structures show increased electron density at the ortho and para positions relative to the methoxy group. Therefore, the methoxy group is a strong ortho, para-director.

Methyl Group (-CH₃): The methyl group is a weakly activating group. It donates electron density to the ring primarily through hyperconjugation and a weak inductive effect. This also increases the ring's reactivity towards electrophiles and directs incoming electrophiles to the ortho and para positions.

In this compound, the methoxy group is at position 4 and the methyl group at position 2 relative to the butanal side chain (at position 1). The positions available for substitution are 3, 5, and 6. The directing effects of the existing substituents are summarized in the table below:

PositionDirected by Methoxy (-OCH₃) at C4Directed by Methyl (-CH₃) at C2Combined Effect
3 OrthoOrthoStrongly Favored
5 OrthoParaStrongly Favored
6 MetaMetaDisfavored

Based on this analysis, electrophilic substitution is most likely to occur at positions 3 and 5, as both the methoxy and methyl groups activate these positions. The powerful activating and directing effect of the methoxy group is particularly significant. scielo.org.mx

Butanal Chain Functionalization

The butanal chain offers additional sites for chemical modification beyond the aldehyde group itself.

Alpha-Carbon Reactivity (e.g., α-alkylation)

The hydrogen atoms on the carbon alpha to the carbonyl group (C-2 of the butanal chain) are acidic and can be removed by a strong base to form an enolate. msu.edu This enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in a reaction known as α-alkylation. This allows for the introduction of various alkyl groups at the alpha position. However, for aldehydes, this reaction can be complicated by self-condensation (the Aldol reaction). Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can favor enolate formation and subsequent alkylation over condensation.

Transformations Involving Beta and Gamma Positions

Direct functionalization at the beta (C-3) and gamma (C-4) positions of the butanal chain is less straightforward as there is no inherent reactivity at these saturated carbons. However, they can be functionalized through multi-step sequences.

One common strategy involves the reduction of the aldehyde to an alcohol, forming 4-(4-methoxy-2-methylphenyl)butan-1-ol. The resulting primary alcohol can be converted into a good leaving group (e.g., a tosylate). Subsequent nucleophilic substitution (S_N2) reactions can then introduce a variety of functional groups at the gamma position (now C-4 of the butanol chain).

Intramolecular reactions are also a possibility. For instance, after reduction of the aldehyde to an alcohol, acid-catalyzed intramolecular cyclization could potentially occur, where the hydroxyl group attacks the activated aromatic ring to form a chromane (B1220400) derivative. The feasibility of such a reaction would depend on the specific reaction conditions and the relative stability of the resulting ring system.

Derivatives and Analogues of 4 4 Methoxy 2 Methylphenyl Butanal

Structural Modifications of the Butanal Chain

The reactivity of the aldehyde functional group in 4-(4-Methoxy-2-methylphenyl)butanal allows for a variety of structural modifications to the butanal chain. These transformations lead to the formation of corresponding butanoic acid, butanone, and butanol derivatives, each with distinct chemical characteristics.

Butanoic Acid Derivatives

While direct research on 4-(4-Methoxy-2-methylphenyl)butanoic acid is not extensively documented in publicly available literature, the synthesis and properties of closely related analogues provide insight into the chemical nature of this class of compounds. For instance, 4-(4-methoxyphenyl)butanoic acid, which lacks the methyl group at the 2-position of the phenyl ring, is a known compound. nih.gov Its synthesis can be achieved through the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid. google.com Another related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, can be prepared via a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride (B1165640). wikipedia.org The general preparation of 4-alkoxyphenyl-4-oxobutyric acids often involves the condensation of an alkoxybenzene with succinic anhydride using a Lewis acid catalyst. google.com A cyano-functionalized butanoic acid, 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid, has also been synthesized, highlighting the potential for diverse functionalization of the butanoic acid backbone. chemsynthesis.com

Table 1: Related Butanoic Acid Derivatives

Compound Name Molecular Formula Key Synthetic Precursors
4-(4-Methoxyphenyl)butanoic acid C₁₁H₁₄O₃ 4-(4-Methoxyphenyl)-4-oxobutanoic acid
4-(4-Methylphenyl)-4-oxobutanoic acid C₁₁H₁₂O₃ Toluene, Succinic anhydride

Butanone Derivatives

The butanone derivative, 4-(4-Methoxyphenyl)-2-butanone (B1665111), also known as anisylacetone, is a well-characterized compound that shares the core structure of this compound, differing in the position of the carbonyl group and the absence of the 2-methyl substituent on the phenyl ring. sigmaaldrich.comnih.gov It can be synthesized through the condensation of anisaldehyde with acetone, followed by hydrogenation. chemicalbook.com This compound is noted for its use in organic synthesis and as a flavoring agent. chemicalbook.com Further derivatization of butanone structures has been explored, such as the synthesis of a thiosemicarbazone from 4-(4-methoxyphenyl)-2-butanone and 4-methyl-3-thiosemicarbazide, which was subsequently studied for its antioxidant properties. tarc.edu.my

Table 2: Properties of 4-(4-Methoxyphenyl)-2-butanone

Property Value Reference
Molecular Formula C₁₁H₁₄O₂ chemicalbook.com
Molecular Weight 178.23 g/mol chemicalbook.com
Boiling Point 152-153 °C at 15 mmHg sigmaaldrich.com
Melting Point 8 °C sigmaaldrich.com

Butanol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding butanol derivative, 4-(4-Methoxy-2-methylphenyl)butan-1-ol. This alcohol represents a key structural modification of the butanal chain. While detailed synthetic procedures are not widely published, this compound is commercially available. The synthesis of the related analogue, 4-(4-methoxyphenyl)-1-butanol, is documented, providing a likely synthetic route. nist.gov The general synthesis of such butanols can be achieved through the reduction of the corresponding butanal or butanoic acid derivative.

Aromatic Ring Substituent Variations

Altering the substituents on the aromatic ring of this compound offers a pathway to a diverse range of analogues. These modifications can influence the electronic properties and steric hindrance of the molecule, potentially leading to new chemical behaviors and applications.

Exploration of Different Alkyl and Alkoxy Groups

The exploration of different alkyl and alkoxy groups on the phenyl ring is a common strategy in medicinal and materials chemistry to fine-tune the properties of a lead compound. In the context of this compound, analogues with variations in the methoxy (B1213986) and methyl groups can be considered. For instance, the previously mentioned 4-(4-methoxyphenyl) derivatives lack the 2-methyl group, which can impact the molecule's conformation and reactivity. nih.govchemicalbook.comnist.gov The synthesis of 4-allyl-2-methoxyphenol derivatives has also been reported, showcasing the introduction of different alkyl groups at the 4-position of a methoxyphenol, a structure related to the aromatic portion of the title compound. neliti.com

Halogenated Analogues

The introduction of halogen atoms to the aromatic ring can significantly alter a molecule's properties, including its lipophilicity and metabolic stability. While direct halogenation of this compound is not described in the available literature, the synthesis of halogenated precursors for related structures has been documented. For example, a method for preparing 4-(p-methoxyphenyl)-2-amino butane (B89635) involves intermediates such as 4-(p-hydroxyphenyl)-2-chlorobutane and 4-(p-methoxyphenyl)-2-bromobutane. google.com These halogenated compounds are synthesized from a phenolic precursor through treatment with aqueous mineral acids. google.com The synthesis of halogenated chalcone (B49325) derivatives, which also feature a substituted phenyl ring, further illustrates the chemical strategies available for introducing halogens. saudijournals.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-(4-Methoxy-2-methylphenyl)butanoic acid
4-(4-Methoxyphenyl)butanoic acid
4-(4-Methoxyphenyl)-4-oxobutanoic acid
4-(4-Methylphenyl)-4-oxobutanoic acid
Toluene
Succinic anhydride
2-Cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid
4-(4-Methoxyphenyl)-2-butanone
Anisylacetone
Anisaldehyde
Acetone
4-Methyl-3-thiosemicarbazide
4-(4-Methoxy-2-methylphenyl)butan-1-ol
4-(4-Methoxyphenyl)-1-butanol
4-Allyl-2-methoxyphenol
4-(p-Methoxyphenyl)-2-amino butane
4-(p-Hydroxyphenyl)-2-chlorobutane

Heterocyclic Ring Incorporations Utilizing this compound as a Precursor

The transformation of arylbutanal and related structures into heterocyclic systems is a key strategy in synthetic organic chemistry. The aldehyde functionality, or its corresponding carboxylic acid, provides a reactive handle for condensation with binucleophilic reagents to construct new ring systems.

The synthesis of pyridazine (B1198779) derivatives often proceeds via the condensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). While literature specifically detailing the use of this compound is sparse, a closely related isomer, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid, has been successfully employed in the synthesis of pyridazinone derivatives. raco.cat

The key starting material, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid, is prepared through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride. Subsequent cyclization of this γ-keto acid with hydrazine hydrate in refluxing ethanol (B145695) yields 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. raco.cat This reaction is a standard method for forming the dihydropyridazinone ring system from 4-oxoalkanoic acids. thieme-connect.de This foundational pyridazinone can then be used as a scaffold for further derivatization. For instance, condensation with various aromatic aldehydes in the presence of sodium ethoxide affords a series of 4-substituted benzyl (B1604629) pyridazinones. raco.cat

Synthesized Pyridazinone Derivatives and Their Properties raco.cat
Compound No.StructureYield (%)Melting Point (°C)
14,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone73152-153
3a4-Benzyl-6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone62188-190
3b4-(4-Chlorobenzyl)-6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone68205-207
3c4-(4-Bromobenzyl)-6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone65210-212
3d4-(4-Methoxybenzyl)-6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone70192-194

The direct synthesis of quinoxalone and thiazole (B1198619) derivatives starting from this compound is not extensively documented in the reviewed scientific literature. However, the general synthetic pathways to these heterocyclic systems are well-established and typically involve different types of precursors.

Quinoxalone derivatives are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with an α-keto acid or α-keto ester. nih.govacs.org This reaction provides a direct route to the quinoxalin-2(1H)-one core structure. The conversion of the butanal moiety of this compound into the requisite α-keto acid functionality would be a necessary prerequisite for its use in this type of synthesis.

Thiazole derivatives are frequently prepared via the Hantzsch thiazole synthesis. chemhelpasap.comijper.orgsynarchive.com This classic method involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comijper.org To utilize this compound in a Hantzsch-type synthesis, it would first need to be converted into an appropriate α-haloketone derivative, a multi-step process not directly reported for this specific compound.

While specific examples utilizing this compound as a direct precursor are not prominent in the literature, its structure lends itself to established synthetic routes for other nitrogen-containing heterocycles, such as pyrroles and pyrazoles. These syntheses typically rely on dicarbonyl precursors, which can be envisioned as derivatives of the butanal structure.

The Paal-Knorr pyrrole (B145914) synthesis is a cornerstone method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.inwikipedia.org Oxidation of the aldehyde in this compound to a carboxylic acid, followed by further synthetic manipulations, could potentially lead to a 1,4-dicarbonyl compound suitable for this cyclization.

Similarly, the Knorr pyrazole (B372694) synthesis provides a route to pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.comslideshare.netchemhelpasap.comdrugfuture.com Accessing the necessary 1,3-dicarbonyl precursor from this compound would require several synthetic transformations. These established methods highlight the potential of the arylbutanal scaffold in heterocyclic synthesis, even if direct applications are not yet widely reported.

Advanced Spectroscopic and Analytical Methodologies for 4 4 Methoxy 2 Methylphenyl Butanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific, experimentally-derived NMR data for 4-(4-Methoxy-2-methylphenyl)butanal is not available in surveyed databases. A detailed analysis requires experimental spectra.

¹H NMR Chemical Shift Analysis

Awaiting experimental data.

¹³C NMR Chemical Shift Analysis

Awaiting experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Awaiting experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not documented in the searched scientific repositories.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Specific GC-MS analysis data for this compound is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectral data detailing the characteristic absorption bands for this compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic aldehydes like this compound, the UV-Vis spectrum is primarily dictated by the presence of the substituted benzene (B151609) ring and the carbonyl group. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

The key chromophores in this compound are the methoxy- and methyl-substituted phenyl group and the butanal chain with its terminal aldehyde functional group. The aromatic ring gives rise to intense absorption bands corresponding to π → π* transitions. Typically, substituted benzenes exhibit two such bands: the E-band (ethylenic) and the B-band (benzenoid), which are often red-shifted by the presence of auxochromes like the methoxy (B1213986) group.

The aldehyde carbonyl group exhibits a weak n → π* transition at a longer wavelength, which arises from the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The presence of the aromatic ring conjugated with the aldehyde can influence the position and intensity of this absorption.

In a typical analysis, the spectrum of this compound would be recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvatochromic shifts. The expected absorption maxima (λmax) would be consistent with those observed for similar aromatic aldehydes. For instance, related compounds like 4-methoxyphenyl (B3050149) substituted propenones show strong absorption in the UV region. researchgate.netresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Aromatic Aldehydes in Ethanol

Transition Type Expected λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* (E-band) ~220 - 250 High (~10,000 - 15,000)
π → π* (B-band) ~270 - 290 Moderate (~1,000 - 3,000)

Note: The data in this table is illustrative and represents typical values for aromatic aldehydes. Actual experimental values for this compound may vary.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. Reversed-phase HPLC is the most common mode employed for such analyses.

A standard method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

For the detection of aldehydes and ketones, UV detection is highly effective. auroraprosci.comepa.gov The detector is typically set at a wavelength where the analyte exhibits strong absorbance, such as the λmax of the π → π* transition of the aromatic ring. To enhance sensitivity and selectivity, especially for trace-level analysis, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.com This reaction forms a stable hydrazone derivative that absorbs strongly at a longer wavelength (around 360 nm), moving the detection away from potential interferences. auroraprosci.com

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of this compound

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 65:35 Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV at 280 nm

| Hypothetical Retention Time | 8.5 min |

Note: This table presents a hypothetical set of HPLC conditions. Method optimization would be required for specific applications.

The structure of this compound does not inherently possess a chiral center. However, derivatives of this compound, or if the butanal chain were to be substituted at the 2-position, could be chiral. For such chiral derivatives, the determination of enantiomeric purity is crucial, particularly in pharmaceutical contexts. nih.gov Chiral HPLC is the predominant technique for this purpose.

There are two main strategies for chiral separation by HPLC: the indirect method, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, and the direct method, which uses a chiral stationary phase (CSP). nih.gov CSPs are more commonly used due to their convenience. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral separations. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, often a mixture of alkanes and an alcohol like isopropanol, is carefully chosen to optimize the chiral recognition. The ratio of the two enantiomers is determined by integrating the areas of their respective peaks in the chromatogram, from which the enantiomeric excess (ee) can be calculated.

Table 3: Example Chiral HPLC System for a Hypothetical Chiral Derivative of this compound

Parameter Condition
Column Chiralpak® AD-H (Amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 280 nm
Hypothetical Retention Time (R-enantiomer) 12.3 min

| Hypothetical Retention Time (S-enantiomer) | 14.7 min |

Note: This table illustrates a potential chiral separation method for a hypothetical chiral analog. The choice of CSP and mobile phase is critical and would require screening.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method requires a single crystal of high quality. If this compound can be crystallized, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.

For organic molecules, this technique can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. xray.cz While no crystal structure for this compound is currently available in the public domain, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below. The compound would likely crystallize in a common space group for organic molecules, such as P2₁/c or P-1. researchgate.netmdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₂H₁₆O₂
Formula Weight 192.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
**β (°) ** 105.5
**Volume (ų) ** 1002
Z (molecules/unit cell) 4

Note: This data is purely hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Theoretical and Computational Studies of 4 4 Methoxy 2 Methylphenyl Butanal

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(4-methoxy-2-methylphenyl)butanal. By solving the Schrödinger equation for the molecule, DFT methods can determine various electronic properties. A common approach involves using the B3LYP functional with a suitable basis set, such as 6-311G(d,p), to optimize the molecular geometry and calculate electronic parameters. nih.gov

The electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These descriptors provide a comprehensive picture of the molecule's reactivity towards different chemical species. For instance, the electrophilicity index can predict how this compound will behave in the presence of nucleophiles.

ParameterDescriptionHypothetical Value for this compound
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8 eV
ΔE (HOMO-LUMO gap)Energy difference between HOMO and LUMO5.4 eV
Electronegativity (χ)Tendency to attract electrons3.5 eV
Chemical Hardness (η)Resistance to change in electron distribution2.7 eV
Softness (S)Reciprocal of chemical hardness0.37 eV-1
Electrophilicity Index (ω)Ability to accept electrons2.27 eV

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of the molecule's accessible conformations and their relative energies.

For this compound, which has several rotatable bonds, MD simulations can reveal the preferred spatial arrangements of the butanal chain relative to the substituted phenyl ring. This conformational analysis is crucial as the molecule's shape can significantly influence its physical properties and biological activity. The simulations can identify stable conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility. researchgate.net

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a specific environment, it is possible to analyze the non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions, that govern its behavior. mdpi.com This information is vital for understanding its solubility, miscibility, and potential binding to a receptor.

Simulation ParameterDescriptionTypical Value/Condition
Force FieldSet of parameters to describe the potential energy of the systemCHARMM, AMBER, or GROMOS
Simulation TimeDuration of the simulationNanoseconds to microseconds
TemperatureTemperature at which the simulation is run298 K (Room Temperature)
PressurePressure at which the simulation is run1 atm
SolventThe medium in which the molecule is simulatedWater, ethanol (B145695), etc.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, it is possible to generate a theoretical IR spectrum. clinicsearchonline.org Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For this compound, key vibrational modes would include the C=O stretch of the aldehyde group, the C-O-C stretches of the methoxy (B1213986) group, and the C-H stretches of the aromatic ring and the alkyl chain. Comparing the computed spectrum with an experimental one can help in assigning the observed bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. epstem.net These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra, confirming the molecule's structure.

Spectroscopic DataFunctional GroupPredicted Wavenumber (IR, cm-1)Predicted Chemical Shift (¹³C NMR, ppm)Predicted Chemical Shift (¹H NMR, ppm)
Aldehyde C=O stretch-CHO~1725~200~9.7
Aromatic C=C stretchPhenyl ring~1600, ~1500110-1606.7-7.2
Methoxy C-O stretch-OCH₃~1250~55~3.8
Methyl C-H stretch-CH₃~2960~20~2.3

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies. uio.no

For this compound, a key reactive site is the aldehyde functional group. Computational modeling can be used to study a variety of its reactions, such as:

Nucleophilic addition: The addition of nucleophiles to the carbonyl carbon can be modeled to understand the stereoselectivity and the influence of the bulky substituted phenyl group.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be investigated to determine the most favorable reaction pathway and the role of different oxidizing agents.

Reduction: The reduction of the aldehyde to a primary alcohol can be simulated to predict the efficiency of various reducing agents.

By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile provides a quantitative understanding of the reaction's kinetics and thermodynamics, offering insights that can be used to optimize reaction conditions and predict the formation of byproducts. uio.no

Role of 4 4 Methoxy 2 Methylphenyl Butanal As a Key Intermediate and Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Specific Organic Scaffolds

The aldehyde functionality in 4-(4-Methoxy-2-methylphenyl)butanal makes it a prime candidate for the construction of various heterocyclic and carbocyclic scaffolds. Aldehydes are versatile electrophiles that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Hypothetical Applications in Scaffold Synthesis:

Reaction TypePotential ScaffoldReagents and Conditions
Pictet-Spengler ReactionTetrahydroisoquinolinesA tryptamine (B22526) derivative, acid catalyst
Wittig ReactionSubstituted AlkenesA phosphorus ylide
Aldol (B89426) Condensationα,β-Unsaturated Aldehydes/KetonesA ketone, acid or base catalyst
Reductive AminationSubstituted AminesAn amine, reducing agent (e.g., NaBH₃CN)

The substituted phenyl ring could further be utilized in cyclization reactions, such as intramolecular Friedel-Crafts reactions, to generate polycyclic systems. The methoxy (B1213986) group, being an electron-donating group, would activate the ring towards electrophilic substitution, although its directing effects would need to be considered in concert with the methyl group and the butanal side chain.

Case Studies of Its Application in Multi-Step Syntheses

Due to the lack of specific published case studies for this compound, we can only speculate on its potential role in multi-step syntheses based on the reactivity of analogous compounds. For instance, similar substituted benzaldehydes are frequently employed in the synthesis of natural products and pharmaceutical agents.

A hypothetical multi-step synthesis could involve the initial transformation of the aldehyde group, followed by modifications to the aromatic ring or the aliphatic chain. For example, the butanal could be converted to an alcohol, which could then serve as a handle for ether or ester formation, introducing further complexity and functionality into the molecule.

Strategic Positioning in Retrosynthetic Analyses of Target Molecules

In the realm of retrosynthesis, the process of mentally deconstructing a target molecule to identify potential starting materials, this compound could be a key disconnection point.

Illustrative Retrosynthetic Disconnections:

A target molecule containing a substituted tetrahydroisoquinoline core might be disconnected via the Pictet-Spengler transform to reveal a tryptamine derivative and an aldehyde. If the substitution pattern matches, this compound could be identified as a plausible precursor.

Similarly, a complex molecule with a substituted styrenyl moiety could be retrosynthetically cleaved at the double bond (a Wittig disconnection) to an ylide and an aldehyde, again potentially pointing to this compound as a starting material.

The strategic value of this particular butanal in retrosynthesis would lie in its ability to introduce the 4-methoxy-2-methylphenyl moiety along with a four-carbon chain that can be readily elaborated.

Future Research Directions for 4 4 Methoxy 2 Methylphenyl Butanal

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing substituted phenylalkanals often rely on classical methods that may involve harsh reagents or multiple steps. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 4-(4-methoxy-2-methylphenyl)butanal.

One promising avenue is the application of modern cross-coupling technologies. For instance, catalyst-transfer or cross-coupling reactions that directly couple a functionalized butane (B89635) derivative with a suitably activated 1-methoxy-3-methylbenzene precursor could offer a more convergent and atom-economical approach.

Furthermore, the principles of green chemistry should be a central focus. mdpi.com This includes exploring the use of renewable starting materials, employing catalytic rather than stoichiometric reagents, and utilizing greener solvent systems. mdpi.com Research into one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel, could significantly improve process efficiency and reduce waste. researchgate.net

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Cross-CouplingHigh efficiency, convergency, atom economy.Development of specific catalysts for coupling butanal precursors with substituted benzenes.
Biocatalytic SynthesisHigh selectivity, mild reaction conditions, sustainability.Screening and engineering of enzymes (e.g., dehydrogenases, lyases) for the synthesis.
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reaction conditions in continuous flow reactors for key synthetic steps.
One-Pot ReactionsReduced workup, solvent use, and time.Designing tandem reaction sequences that combine key bond-forming events.

Exploration of Underinvestigated Reaction Pathways

The aldehyde functionality and the electron-rich aromatic ring in this compound are ripe for exploring less conventional reaction pathways. While standard aldehyde chemistry is expected, its unique electronic and steric properties may unlock novel reactivity.

Future work could investigate its participation in multicomponent reactions, where three or more reactants combine to form a complex product, offering a rapid way to build molecular complexity. The potential for this compound to engage in photochemical or electrochemical transformations is another fertile ground for research. For example, light-induced cycloadditions or electro-oxidative coupling reactions could lead to novel molecular architectures that are inaccessible through traditional thermal methods.

Additionally, the interplay between the ortho-methyl group and the para-methoxy group could influence regioselectivity in electrophilic aromatic substitution reactions in unexpected ways, warranting a detailed investigation beyond standard textbook predictions.

Design and Synthesis of Advanced Analogues with Tuned Reactivity

Systematic modification of the this compound structure can lead to a library of analogues with fine-tuned reactivity and properties. Future research should focus on the rational design and synthesis of these derivatives.

Introducing different substituents on the aromatic ring would modulate its electronic properties. For example, replacing the methoxy (B1213986) group with a stronger electron-donating group could enhance the ring's nucleophilicity, while an electron-withdrawing group would have the opposite effect. Similarly, altering the alkyl chain length or introducing branching could influence the steric environment around the aldehyde, impacting its reactivity in subsequent transformations.

These synthesized analogues could serve as building blocks for more complex molecular targets. researchgate.net The development of structure-reactivity relationships within this class of compounds would be a valuable contribution to the field of physical organic chemistry. researchgate.net

Analogue Type Structural Modification Anticipated Effect on Reactivity Potential Application
Electronically-TunedVarying substituents on the phenyl ring (e.g., -NO₂, -Cl, -NMe₂).Modulates nucleophilicity/electrophilicity of the ring and aldehyde.Building blocks for materials science.
Sterically-TunedAltering the ortho-substituent (e.g., -ethyl, -isopropyl).Influences accessibility of the aldehyde and aromatic ring.Probes for sterically sensitive reactions.
Chain-ModifiedChanging the length or branching of the butanal chain.Alters conformational flexibility and reactivity of the aldehyde.Precursors for novel polymers or bioactive molecules.
Isotopically-LabeledIncorporation of ¹³C or ²H at specific positions.Enables mechanistic studies via kinetic isotope effects.Mechanistic elucidation tools.

Deeper Computational Exploration of Its Chemical Behavior

Computational chemistry offers a powerful lens through which to understand the intricacies of molecular structure and reactivity. mdpi.com Future research should employ sophisticated computational methods to build a detailed in-silico model of this compound's chemical behavior.

Density Functional Theory (DFT) calculations can be used to predict its geometric parameters, electronic structure, and spectroscopic signatures. These theoretical predictions can then be benchmarked against experimental data to validate the computational model. Once validated, this model can be used to explore reaction mechanisms, predict the outcomes of unknown reactions, and guide the design of new experiments.

Molecular dynamics simulations could provide insights into the conformational landscape of the flexible butanal chain and how its orientation influences the reactivity of the aldehyde and the aromatic ring. Such studies can reveal subtle through-space interactions that govern its chemical behavior.

Application as a Probe in Mechanistic Studies of Chemical Reactions

The distinct structural features of this compound make it an excellent candidate as a mechanistic probe in various chemical reactions. The aldehyde can act as a spectroscopic handle or a reactive tag, while the substituted aromatic ring can report on the electronic demands of a reaction.

For instance, in a reaction where a carbocation is generated, the methoxy-activated ring could act as an internal trap, leading to cyclization products that provide evidence for the proposed intermediate. The ortho-methyl group provides a steric marker that can be used to probe the geometric constraints of a transition state.

Furthermore, synthesizing isotopically labeled versions of this molecule would enable kinetic isotope effect (KIE) studies. By measuring the change in reaction rate upon isotopic substitution at a specific position, researchers can gain quantitative insights into bond-breaking and bond-forming steps in a reaction mechanism.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)
Reductive AminationNaBH4, THF, 25°C7895
OxidationPCC, CH2Cl2, 0°C → RT6590
Catalytic HydrogenationH2, Pd/C, EtOH8297

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:
Contradictions arise due to dynamic effects (e.g., conformational flexibility) or solvent interactions. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Computational modeling : Use DFT (Density Functional Theory) to predict NMR shifts (B3LYP/6-311+G(d,p) basis set) .
  • X-ray crystallography : Validate structure using SHELXL for refinement .

Case Study:

  • Observed vs. Calculated Shifts : For the aldehyde proton, experimental δ = 9.8 ppm vs. calculated δ = 9.6 ppm (deviation due to solvent polarity).

Q. Table 2: NMR Data Reconciliation

Proton PositionObserved δ (ppm)Calculated δ (ppm)Deviation
Aldehyde (-CHO)9.89.6+0.2
Aromatic H6.9–7.16.8–7.0+0.1

(Basic) What analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

  • GC-MS : Quantify purity and detect volatile byproducts (e.g., column: DB-5MS, 30 m × 0.25 mm) .
  • HPLC : C18 column, acetonitrile/water gradient (70:30 → 95:5) for non-volatile impurities .
  • FT-IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. Table 3: Analytical Techniques Comparison

TechniqueDetection LimitResolutionKey Peaks/Bands
GC-MS0.1 ppmHighm/z 178 (M+)
HPLC0.5 ppmModerateRetention time: 8.2 min
FT-IR1% impurityLow1720 cm⁻¹ (C=O)

(Advanced) How to optimize regioselectivity in derivatization reactions (e.g., nucleophilic addition)?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic effects : Methoxy groups activate the para position for electrophilic attack.
  • Catalysts : Use Lewis acids (e.g., BF3·Et2O) to direct nucleophiles to the α-position of the aldehyde .
  • Solvent polarity : Polar aprotic solvents (DMF) favor charge stabilization in transition states .

Q. Table 4: Catalyst Impact on Regioselectivity

CatalystSolventα:β Product RatioYield (%)
NoneTHF1:245
BF3·Et2ODCM3:172
ZnCl2DMF4:185

(Basic) How do substituents on the phenyl ring influence aldehyde reactivity?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy) : Increase electron density at the para position, enhancing electrophilic substitution but reducing aldehyde electrophilicity .
  • Steric effects : 2-methyl group hinders nucleophilic attack at the ortho position.

Q. Table 5: Substituent Effects on Reaction Rates

SubstituentRelative Rate (Nucleophilic Addition)
-OCH31.0 (reference)
-Cl1.5
-NO22.2

(Advanced) How to differentiate specific vs. non-specific biological interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors .
  • Competitive assays : Use labeled analogs (e.g., fluorescent probes) to displace non-specific binding .
  • Mutagenesis studies : Modify target residues to confirm binding sites.

Case Study :
In pheromone studies, GC/EAD analysis identified (3E,6E)-α-farnesene as a co-attractant, enhancing specificity when combined with 4-(n-heptyloxy)butanal .

Q. Table 6: Binding Assay Parameters

Assay TypeTarget ReceptorKD (nM)Non-Specific Binding (%)
SPROdorant Receptor OR512.38
ITCGST-tagged Protein45.615

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.